Afegostat tartrate is classified under glycosidase inhibitors and is derived from isofagomine, a natural product isolated from certain marine actinomycetes. Its chemical structure allows it to function effectively in the modulation of enzyme activity related to lipid metabolism, particularly in the context of Gaucher disease.
The synthesis of afegostat tartrate involves several key steps:
The synthesis can be achieved via various methodologies, including organic synthesis techniques that utilize different solvents and reaction conditions to optimize yield and purity .
Afegostat tartrate has a complex molecular structure characterized by its chiral centers and functional groups that enable its interaction with glucocerebrosidase. The molecular formula for afegostat tartrate is , indicating the presence of both the isofagomine moiety and the tartrate component.
Key structural features include:
Afegostat tartrate primarily participates in biochemical reactions as an inhibitor of glucosylceramide synthase. Its mechanism involves binding to the active site of glucocerebrosidase, thereby preventing substrate hydrolysis. This inhibition leads to altered substrate accumulation within lysosomes.
In laboratory settings, afegostat tartrate has been subjected to various assays to evaluate its inhibitory potency against glucosylceramide synthase, revealing significant insights into its structure-activity relationship .
The mechanism by which afegostat tartrate exerts its therapeutic effects involves several steps:
Clinical studies have shown that treatment with afegostat tartrate can lead to improved biomarkers in patients suffering from Gaucher disease .
Afegostat tartrate exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation processes .
Afegostat tartrate has been primarily investigated for its application in treating Gaucher disease. Its role as a glucosidase inhibitor positions it as a potential therapeutic option for managing symptoms associated with this condition. Research continues into its efficacy in various patient populations, particularly those who may not respond adequately to traditional enzyme replacement therapies.
Additionally, ongoing studies are exploring the broader implications of afegostat tartrate in other lysosomal storage disorders where similar enzymatic deficiencies occur .
Afegostat tartrate (INN: isofagomine tartrate; development codes AT2101, HGT-3410) emerged as a first-generation pharmacological chaperone targeting Gaucher disease. Chemically defined as (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol D-tartrate, this iminosugar analog mimics the oxocarbenium transition state of β-glucoside hydrolysis, enabling high-affinity binding to mutant β-glucocerebrosidase (GCase) [5] [9]. Its molecular structure features a piperidine ring with hydroxyl groups positioned to form critical hydrogen bonds with catalytic residues (Asp127, Glu340) in the GCase active site, acting as a competitive inhibitor with Ki ≈ 30 nM for both wild-type and mutant enzymes (N370S, V394L) [5] [7].
Therapeutic Rationale and Mechanism:
Table 2: Structural and Biochemical Properties of Afegostat Tartrate
Property | Value | Description |
---|---|---|
Chemical Name | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol D-tartrate | Stereospecific iminosugar-tartrate complex |
Molecular Formula | C10H19NO9 | Combines isofagomine (C6H13NO3) and tartaric acid |
Molecular Weight | 297.26 g/mol | Mono-isotopic mass: 297.106 Da |
CAS Registry | 919364-56-0 (afegostat tartrate); 957230-65-8 (D-tartrate form) | Unique identifiers for salt forms |
Solubility | ≥50 mg/mL in water (168.2 mM) | High aqueous solubility facilitates oral bioavailability |
Mechanism | Competitive active-site inhibitor of GCase | pH-dependent binding (ER: pH 7.4 → binding; Lysosome: pH 4.5 → dissociation) |
Selectivity | High for GCase; IC50 ~30 nM | Minimal off-target inhibition of related glycosidases |
Historical Development and Termination:Afegostat was invented through collaborative chemistry efforts led by Bols and Skrydstrup [6]. Amicus Therapeutics licensed patents from Mt. Sinai/University of Maryland/Novo Nordisk and advanced it to Phase II clinical trials under orphan drug designations (EMA/FDA). Despite promising in vitro and animal data, a 2009 Phase II trial failed to meet efficacy endpoints in Gaucher patients, prompting Shire plc to terminate collaboration and Amicus to discontinue development [6] [9]. Critical challenges included:
Afegostat’s legacy persists in PCT research, illustrating key principles for next-generation chaperones: allosteric modifiers to avoid active-site competition (e.g., NCGC607) and combination regimens with ERT. Recent in vitro work shows Afegostat stabilizes recombinant GCase during ERT, suggesting untapped potential in synergistic therapies [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7